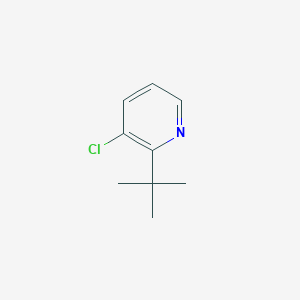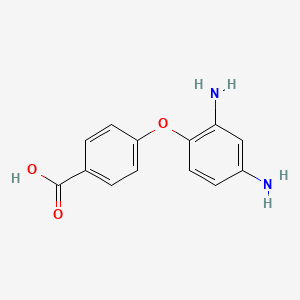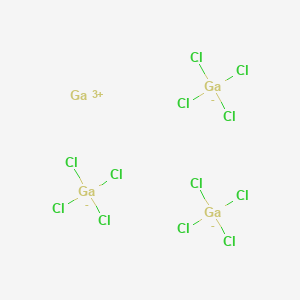
Gallium tetrachlorogallate
Overview
Description
Gallium tetrachlorogallate is a chemical compound that has been studied for various applications . The reaction of catechol with solutions of this gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .
Synthesis Analysis
Gallium (I) tetrachlorogallate (III) can be synthesized in a high-yield process. The reaction of digallium tetrachloride tetrahydrofuran solvate with 1,2-diols leads to the formation of this compound .Molecular Structure Analysis
The molecular structure of Gallium tetrachlorogallate involves a dinuclear gallium(III) complex with penta-coordinate metal atoms chelated and bridged by mono-deprotonated catechol ligands .Chemical Reactions Analysis
The reaction of catechol with solutions of gallium(I) tetrachlorogallate(III) in tetrahydrofuran leads to the evolution of hydrogen gas .Scientific Research Applications
Synthesis of Gallium Compounds
- Scientific Field: Chemistry
- Application Summary: Gallium tetrachlorogallate is used in the synthesis of various gallium compounds . It is prepared in quantitative yield by thermal decomposition of dichlorogallane, which is readily available .
- Methods of Application: The reaction of catechol with solutions of gallium tetrachlorogallate in tetrahydrofuran leads to the evolution of hydrogen gas and affords a dinuclear gallium complex . The reaction with pinacol also gives hydrogen and the analogous product .
- Results or Outcomes: The structures of the two compounds have been determined by X-ray diffraction . A mechanism of the new reaction has been proposed which involves oxidative addition of the diol to the solvate present in the tetrahydrofuran solution to give a gallium hydride intermediate .
Antimicrobial Treatments
- Scientific Field: Medicine and Microbiology
- Application Summary: Gallium compounds, including gallium tetrachlorogallate, have been studied for their antimicrobial potential, particularly in the context of the spread of multidrug-resistant bacteria .
- Results or Outcomes: Gallium’s antimicrobial activity is promising for further investigations, especially due to its iron mimicry ability and the capacity to disrupt microorganisms’ metabolism .
Catalysis
- Scientific Field: Chemistry
- Application Summary: Gallium tetrachlorogallate, along with other gallium compounds, has been utilized in various organic transformations ranging from classical organic reactions to polymerization reactions .
- Methods of Application: The introduction of cationic charge can enhance the Lewis acidity of metal centers and allow cationic group 13 complexes to be excellent catalysts in Lewis acid catalysis .
- Results or Outcomes: While cationic aluminum complexes have been investigated extensively in catalysis, there is a more recent push to explore the catalytic reactivities of cationic gallium and indium complexes .
Energy and Environmental Applications
- Scientific Field: Energy and Environmental Science
- Application Summary: Gallium-based liquid metals, including gallium tetrachlorogallate, have been used in energy and environmental applications .
- Methods of Application: These applications include the catalytic synthesis of ethylene by non-petroleum routes via Pd–Ga liquid catalysts, alkane dehydrogenation via Pd–Ga or Pt–Ga catalysts, CO2 hydrogenation to methanol via Ni Ga or Pd/Ga2O3 catalysts, and catalytic degradation of CO2 via EGaIn liquid metal catalysts .
- Results or Outcomes: Ga-based liquid metal catalysts exhibit high selectivity and low energy consumption .
Organic Synthesis
- Scientific Field: Chemistry
- Application Summary: Gallium(III)- and indium(III)-containing ionic liquids, including gallium tetrachlorogallate, have been used as highly active catalysts in organic synthesis . They help to transfer the remarkable activity of metal salts into even more active and easier-to-handle forms of ionic liquids .
- Results or Outcomes: This review highlights the wide range of possible applications and the high potential of metal-containing ionic liquids with special focus on Ga(III) and In(III), which may help to outline the framework for further development of the presented research topic and synthesis of new representatives of this group of compounds .
Production of Semiconductors and Light Emitting Diodes
- Scientific Field: Electronics and Material Science
- Application Summary: Gallium compounds, including gallium tetrachlorogallate, are used in the production of semiconductors and light emitting diodes .
- Results or Outcomes: The use of gallium compounds in the production of semiconductors and light emitting diodes has contributed to the advancement of electronics and optoelectronics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
gallium;tetrachlorogallanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12ClH.4Ga/h12*1H;;;;/q;;;;;;;;;;;;4*+3/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHPDYBAQHZBQ-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.Cl[Ga-](Cl)(Cl)Cl.[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl12Ga4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium tetrachlorogallate | |
CAS RN |
24597-12-4 | |
| Record name | Gallium tetrachlorogallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



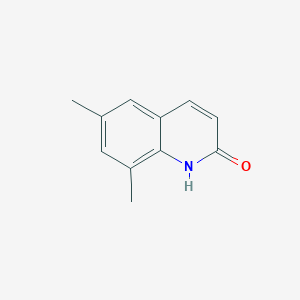
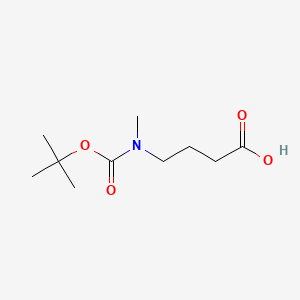
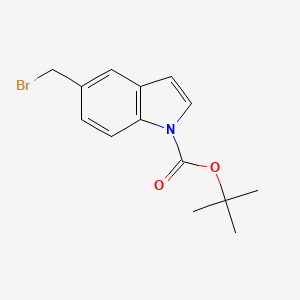
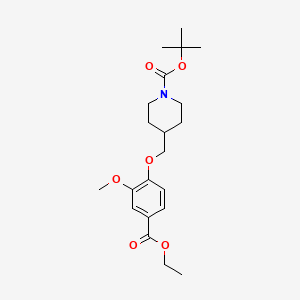
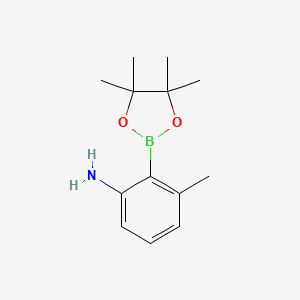
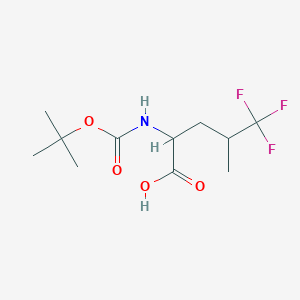

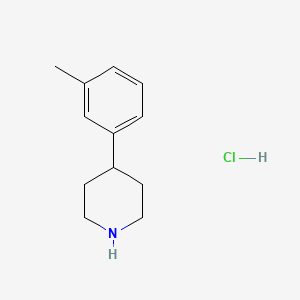
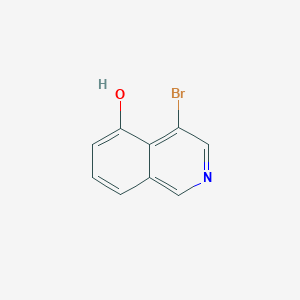
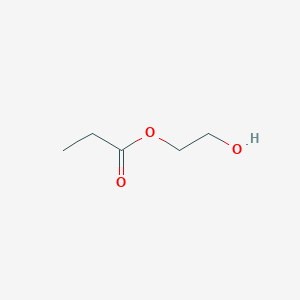
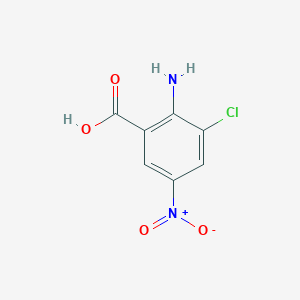
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)
